Cas no 1581723-72-9 (Clavatustide B)

Clavatustide B structure
Clavatustide B structure
商品名:Clavatustide B
CAS番号:1581723-72-9
MF:C26H23N3O5
メガワット:457.477926492691
CID:5578676
PubChem ID:139583980

Clavatustide B 化学的及び物理的性質

名前と識別子

    • Clavatustide B
    • 6H-Dibenz[h,l][1,4,7,11]oxatriazacyclotetradecine-6,9,12,18(5H,10H,17H)-tetrone, 7,8-dihydro-8-methyl-10-(phenylmethyl)-, (10R)-
    • (15R)-15-benzyl-13-methyl-16-oxa-2,10,13-triazatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-3,11,14,17-tetrone
    • 1581723-72-9
    • CHEBI:200284
    • インチ: 1S/C26H23N3O5/c1-29-16-23(30)27-20-13-7-5-11-18(20)24(31)28-21-14-8-6-12-19(21)26(33)34-22(25(29)32)15-17-9-3-2-4-10-17/h2-14,22H,15-16H2,1H3,(H,27,30)(H,28,31)/t22-/m1/s1
    • InChIKey: RMBRIHHFOHNDLL-JOCHJYFZSA-N
    • ほほえんだ: O1C(=O)C2=CC=CC=C2NC(=O)C2=CC=CC=C2NC(=O)CN(C)C(=O)[C@H]1CC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 457.16377084g/mol
  • どういたいしつりょう: 457.16377084g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 2
  • 複雑さ: 766
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 105Ų

じっけんとくせい

  • 密度みつど: 1.248±0.06 g/cm3(Predicted)
  • ふってん: 689.5±55.0 °C(Predicted)
  • 酸性度係数(pKa): 12.40±0.40(Predicted)

Clavatustide B 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C563725-2.5mg
Clavatustide B
1581723-72-9
2.5mg
$207.00 2023-05-18
TRC
C563725-25mg
Clavatustide B
1581723-72-9
25mg
$1642.00 2023-05-18
TRC
C563725-50mg
Clavatustide B
1581723-72-9
50mg
$ 3000.00 2023-09-08

Clavatustide B 関連文献

Clavatustide Bに関する追加情報

Recent Advances in Clavatustide B (1581723-72-9) Research: A Comprehensive Review

Clavatustide B (CAS: 1581723-72-9) is a cyclic depsipeptide compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its efficacy in various disease models. This research brief aims to provide a comprehensive overview of the latest findings related to Clavatustide B, highlighting its potential as a novel therapeutic agent.

The chemical structure of Clavatustide B, characterized by its cyclic depsipeptide backbone, confers unique biological activities, including antimicrobial and anticancer properties. Recent research has demonstrated that Clavatustide B exhibits potent activity against drug-resistant bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, its ability to modulate key signaling pathways in cancer cells has sparked interest in its potential as an anticancer agent.

One of the key challenges in the development of Clavatustide B as a therapeutic agent has been the optimization of its synthetic pathway. Recent advances in synthetic chemistry have enabled the production of Clavatustide B with higher yields and purity, facilitating further preclinical and clinical studies. Researchers have also explored the use of bioengineering techniques to produce Clavatustide B in microbial hosts, which could significantly reduce production costs and increase scalability.

In vitro and in vivo studies have provided compelling evidence of the therapeutic potential of Clavatustide B. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that Clavatustide B effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell wall synthesis. Another study, published in Cancer Research, reported that Clavatustide B induces apoptosis in triple-negative breast cancer cells by targeting the PI3K/AKT/mTOR pathway.

Despite these promising findings, several challenges remain to be addressed before Clavatustide B can be translated into clinical applications. These include optimizing its pharmacokinetic properties, minimizing potential off-target effects, and ensuring its safety profile in humans. Ongoing research is focused on addressing these challenges through structural modifications and formulation strategies.

In conclusion, Clavatustide B (1581723-72-9) represents a promising candidate for the development of novel therapeutics, particularly in the areas of infectious diseases and oncology. The latest research highlights its unique biological activities and underscores the need for further studies to fully realize its therapeutic potential. As synthetic and bioengineering techniques continue to advance, the prospects for Clavatustide B as a clinically viable agent are increasingly optimistic.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量